molecular formula C10H12N2O B3031895 2-[(Pyrrolidin-1-yl)carbonyl]pyridine CAS No. 83728-66-9

2-[(Pyrrolidin-1-yl)carbonyl]pyridine

Cat. No. B3031895
CAS RN: 83728-66-9
M. Wt: 176.21 g/mol
InChI Key: VVSBDPSFOBQHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound consists of a pyridine ring fused with a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule, and its sp3-hybridization allows efficient exploration of the pharmacophore space. The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage .


Physical And Chemical Properties Analysis

  • Vapor Pressure : 0.011 mmHg at 25°C

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “2-[(Pyrrolidin-1-yl)carbonyl]pyridine” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Development of Biologically Active Compounds

Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to be bioactive molecules with target selectivity . These compounds could potentially be used in the development of new drugs or therapeutic agents.

Kinase Inhibition

Some compounds characterized by the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition . This could lead to the development of more effective kinase inhibitors.

Cancer Treatment

Certain compounds containing the pyrrolidine ring, such as benzo[4,5]imidazo[1,2-a]pyridine, (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile, (4-fluorophenyl)-acrylonitrile, and benzo[f]chromen-3-one, have exhibited improved activity compared to doxorubicin, a commonly used chemotherapy drug . This suggests that “2-[(Pyrrolidin-1-yl)carbonyl]pyridine” could potentially be used in cancer treatment.

Synthesis of Pyrrolidin-5-one-2-carboxamides

“2-[(Pyrrolidin-1-yl)carbonyl]pyridine” could potentially be used in the synthesis of pyrrolidin-5-one-2-carboxamides . This method features mild conditions, a wide range of substrates, and good functional group tolerance .

Chemical Research

As a chemical compound, “2-[(Pyrrolidin-1-yl)carbonyl]pyridine” can be used in various chemical research applications . Its properties and characteristics can be studied to understand its behavior and interactions with other compounds.

Future Directions

: MilliporeSigma - 2-[(Pyrrolidin-1-yl)carbonyl]pyridine : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds : ChemBK - 2-(Pyrrolidin-1-yl)pyridine

properties

IUPAC Name

pyridin-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBDPSFOBQHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514807
Record name (Pyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyrrolidin-1-yl)carbonyl]pyridine

CAS RN

83728-66-9
Record name (Pyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Pyrrolidin-1-yl)carbonyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[(Pyrrolidin-1-yl)carbonyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-[(Pyrrolidin-1-yl)carbonyl]pyridine
Reactant of Route 4
Reactant of Route 4
2-[(Pyrrolidin-1-yl)carbonyl]pyridine
Reactant of Route 5
Reactant of Route 5
2-[(Pyrrolidin-1-yl)carbonyl]pyridine
Reactant of Route 6
Reactant of Route 6
2-[(Pyrrolidin-1-yl)carbonyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.